molecular formula C6H10S2 B14651029 2-Ethylidene-1,3-dithiane CAS No. 51102-62-6

2-Ethylidene-1,3-dithiane

Cat. No.: B14651029
CAS No.: 51102-62-6
M. Wt: 146.3 g/mol
InChI Key: WNNFMNLZTIEHOD-UHFFFAOYSA-N
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Description

2-Ethylidene-1,3-dithiane is an organic compound with the molecular formula C6H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylidene-1,3-dithiane can be synthesized from carbonyl compounds, such as aldehydes or ketones, by reacting them with 1,3-propanedithiol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the dithiane product through a thioacetalization process.

Industrial Production Methods: The process may involve purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidene-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylidene-1,3-dithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylidene-1,3-dithiane primarily involves its role as a nucleophilic reagent in organic synthesis. The sulfur atoms in the dithiane ring stabilize negative charges, allowing the compound to act as an acyl anion equivalent. This enables the formation of carbon-carbon bonds through nucleophilic addition to electrophiles .

Comparison with Similar Compounds

Uniqueness: 2-Ethylidene-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to participate in the Corey-Seebach reaction makes it a valuable tool in organic synthesis .

Properties

CAS No.

51102-62-6

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

2-ethylidene-1,3-dithiane

InChI

InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3

InChI Key

WNNFMNLZTIEHOD-UHFFFAOYSA-N

Canonical SMILES

CC=C1SCCCS1

Origin of Product

United States

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